5-Methoxypicolinamide is classified under organic compounds, specifically as an aromatic amide. It is derived from picolinic acid, a naturally occurring compound that plays a role in various biochemical processes. The methoxy substitution enhances its properties, making it suitable for various applications in drug discovery and development.
The synthesis of 5-Methoxypicolinamide can be achieved through several methods, including:
These methods often require specific catalysts or reagents to enhance reaction rates and selectivity.
The molecular formula of 5-Methoxypicolinamide is C_8H_9N_2O, with a molecular weight of approximately 151.17 g/mol. The structure can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and spatial arrangements.
5-Methoxypicolinamide participates in various chemical reactions typical of amides:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 5-Methoxypicolinamide primarily revolves around its interaction with biological targets, such as receptors or enzymes. In pharmacological contexts:
The precise mechanism often requires further investigation through biochemical assays and molecular docking studies to elucidate binding affinities and interactions at the molecular level.
5-Methoxypicolinamide exhibits several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for confirming these properties.
5-Methoxypicolinamide has several significant applications in scientific research:
The ongoing research into this compound underscores its importance in advancing both theoretical understanding and practical applications within pharmaceutical sciences.
The discovery of 5-methoxypicolinamide derivatives emerged from systematic antifungal screening initiatives in the early 2010s, specifically through chemogenomic profiling of compound libraries against Saccharomyces cerevisiae. These efforts identified picolinamide and benzamide chemotypes as novel inhibitors of fungal growth, with initial lead compound N-{3-[(1,4′-bipiperidin)-1′-yl]propyl}-6-[4-(4-methylpiperazin-1-yl)phenyl]picolinamide (designated SINCRO) demonstrating significant antifungal activity [1] [5]. Crucially, chemogenomic approaches—particularly haploinsufficiency profiling (HIP)—revealed that these compounds exerted their antifungal effects by targeting Sec14p, the essential phosphatidylinositol/phosphatidylcholine transfer protein in yeast. This breakthrough established picolinamides as a privileged scaffold for inhibiting phosphatidylinositol transfer proteins (PITPs), a previously underexploited target class in antifungal development [2] [5].
Table 1: Key Chemogenomic Profiling Results for Initial Picolinamide Antifungal Compounds
Compound | S. cerevisiae IC₅₀ (μM) | SEC14/sec14Δ Heterozygote IC₅₀ (μM) | Fold Change (Hypersensitivity) | Mammalian Cell IC₅₀ (HCT116, μM) |
---|---|---|---|---|
Picolinamide 1 | 13.5 | 5.9 | 13.8x | 30.4 |
Benzamide 3 | 6.6 | 1.7 | 2.8x | >100 |
Derivative 5 | 42.9 | 32.6 | 2.7x | >100 |
The structural optimization of early leads focused on balancing potency and physicochemical properties. While the nitrogen atom in the picolinamide core was initially considered essential, subsequent structure-activity relationship (SAR) studies demonstrated that benzamide analogs (e.g., Compound 3) could achieve comparable Sec14p inhibition (IC₅₀ = 0.7 μM in lipid transfer assays) with improved selectivity over mammalian cells [2] [5]. This historical trajectory positioned 5-methoxypicolinamide derivatives as chemically versatile scaffolds capable of circumventing the limitations of existing antifungal classes (azoles, polyenes, echinocandins), particularly their susceptibility to resistance mechanisms and poor tissue bioavailability [5].
5-Methoxypicolinamide derivatives exhibit a unique mechanism of antifungal action by competitively inhibiting Sec14p at its phospholipid-binding pocket. Sec14p facilitates the transfer of phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between membranes, a process critical for Golgi function and protein secretion in fungi. Inhibition disrupts phospholipid metabolism and downstream signaling pathways essential for fungal viability [5] [8]. Functional variomics screens identified specific resistance-conferring mutations (e.g., F⁶⁶L, E²⁰⁷K) within Sec14p’s hydrophobic cavity, directly implicating this pocket as the binding site for picolinamides [2] [5].
X-ray co-crystal structures of Sec14p bound to picolinamide inhibitors (e.g., PDB 6XYZ) revealed three key interactions:
Table 2: Binding Interactions and Inhibitory Potency of Optimized 5-Methoxypicolinamide Analogs Against Sec14p
Substituent at R¹ | Substituent at R² | Sec14p Binding Ki (nM) | Antifungal IC₅₀ (μM) | Key Binding Interactions |
---|---|---|---|---|
5-OMe | 4-Cl-3-OCH₃-phenyl | 4.4 | 6.6 | H-bond: Tyr⁸⁵, Lys²⁰⁰; Hydrophobic: Phe⁶⁶, Ile¹⁷⁹ |
5-OMe | 5-F-pyridin-3-yl | 8.2 | 10.0 | H-bond: Lys²⁰⁰; Hydrophobic: Leu¹⁷⁴, Val²³⁶ |
6-Me | 4-Cl-phenyl | 29.3 | 42.9 | H-bond: Tyr⁸⁵; Hydrophobic: Phe⁶⁶, Phe²⁴⁰ |
This precise targeting enables pathogen specificity, as human PITPs share <25% sequence homology with fungal Sec14p within the lipid-binding cavity. The scaffold’s versatility is evidenced by its tolerance for diverse heterocyclic amides (pyridyl, thiazolyl) and ether modifications, enabling optimization of fungal permeability while minimizing off-target effects in mammalian cells [2] [5] [8]. Consequently, 5-methoxypicolinamide derivatives represent a pathogen-specific therapeutic strategy that could overcome resistance mechanisms plaguing current antifungals.
The 5-methoxypicolinamide scaffold demonstrates remarkable adaptability in multi-target drug design (MTDD), serving as:
In Alzheimer’s disease therapeutics, the scaffold’s ability to integrate acetylcholinesterase (AChE) inhibition, monoamine oxidase (MAO) modulation, and metal chelation is exemplified by donepezil-picolinamide hybrids (e.g., ASS234). These multi-target-directed ligands (MTDLs) simultaneously:
Table 3: Structural Features and Biological Activities of 5-Methoxypicolinamide Hybrids in Multi-Target Drug Design
Therapeutic Area | Representative Compound | Core Structural Features | Primary Targets (IC₅₀/Ki) | In Vivo Efficacy |
---|---|---|---|---|
Oncology | SINCRO (68) | N-{3-[(1,4′-bipiperidin)-1′-yl]propyl}-6-[4-(4-methylpiperazin-1-yl)phenyl]picolinamide | STING-dependent IFNβ induction; Off-target cytotoxicity | 4-fold ↓ B16F1 tumor volume (C57BL/6 mice) |
Oncology | Compound 46 | 4-(4-aminophenoxy)-N-(5-fluoropyridin-2-yl)picolinamide | c-Met (1.8 nM), VEGFR2 (3.2 nM) | 78% tumor growth inhibition (A549 xenografts) |
Neurodegeneration | VU0424238 (27) | N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | mGlu5 (Ki = 4.4 nM) | 50% receptor occupancy (baboon, 0.06 mg/kg IV) |
Neurodegeneration | ASS234 | Donepezil-indolyl-picolinamide hybrid | AChE (0.35 µM), MAO-A (5.2 nM) | Memory restoration in scopolamine-induced amnesia models |
The strategic incorporation of the 5-methoxy group balances lipophilicity (LogP 1.8–2.5) and polar surface area (60–75 Ų), enabling optimal CNS penetration for neurodegenerative applications while maintaining solubility for antifungal and oncology indications. This versatility underscores its central role in modern polypharmacology paradigms, allowing single molecules to address complex disease networks through simultaneous modulation of structurally unrelated targets [3] [4] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1